ARN14974

Overview

Description

ARN14974 is a benzoxazolone-carboxamide derivative that acts as a potent, systemically active inhibitor of acid ceramidase (AC), an enzyme responsible for hydrolyzing ceramide into sphingosine and fatty acids. This inhibition elevates intracellular ceramide levels, which are implicated in regulating apoptosis, senescence, and inflammation .

Preparation Methods

Synthetic Route Design and Core Scaffold Construction

The synthesis of ARN14974 begins with the preparation of the benzoxazolone core, a heterocyclic structure critical for its inhibitory activity. The core is functionalized with a 4-fluorophenyl group at position 6 and a carboxamide side chain at position 3, which is further substituted with a 4-phenylbutyl group .

Benzoxazolone Ring Formation

The benzoxazolone ring is synthesized via cyclization of 2-aminophenol derivatives. In one reported method, 2-amino-5-(4-fluorophenyl)phenol undergoes condensation with phosgene or a phosgene equivalent (e.g., triphosgene) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This reaction forms the 3(2H)-benzoxazolone ring, with the 4-fluorophenyl group introduced at the 6-position through prior functionalization of the phenolic precursor . Microwave-assisted heating at 150°C for 15 minutes has been employed to accelerate this step, achieving yields of 85–90% .

Carboxamide Side Chain Introduction

The carboxamide side chain is introduced via nucleophilic acyl substitution. The benzoxazolone intermediate is reacted with 4-phenylbutylamine in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) . This step proceeds at room temperature for 12 hours, yielding the final carboxamide product after purification by automated column chromatography (silica gel, eluent: cyclohexane/ethyl acetate gradient) .

Optimization of Reaction Conditions

Solvent and Temperature Control

Key steps in the synthesis require strict temperature control to prevent side reactions. For example, the formation of the benzoxazolone ring is sensitive to moisture, necessitating anhydrous DCM and a reaction temperature maintained at 0–5°C during initial stages . Similarly, the carboxamide coupling reaction is conducted at 20–25°C to balance reaction rate and selectivity .

Hydrogenation and Catalytic Strategies

Intermediate steps involving nitro-group reduction (e.g., in early derivatives) employ continuous-flow hydrogenation using H-Cube systems with palladium-on-carbon (Pd/C) cartridges . This method enhances safety and efficiency compared to batch hydrogenation, achieving >95% conversion with minimal over-reduction byproducts .

Purification and Analytical Characterization

Chromatographic Purification

Automated flash chromatography (CombiFlash Rf system) with prepacked silica columns (4–40 g) and cyclohexane/ethyl acetate gradients is standard for isolating this compound . High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) further purifies the compound to >98% purity .

Spectroscopic Confirmation

-

NMR Spectroscopy : 1H and 13C NMR spectra (Bruker Avance III 400 MHz) confirm structural integrity. Key signals include the fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and the benzoxazolone carbonyl carbon (δ 160.5 ppm) .

-

Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]+ at m/z 405.1542 (calc. 405.1548) .

Formulation and Stability Considerations

In Vivo Pharmacokinetics

A single intraperitoneal dose (10 mg/kg) in mice achieves a plasma Cmax of 1,767.9 ng/mL with a half-life of 458 minutes, demonstrating favorable bioavailability . Brain penetration is confirmed via AC inhibition in cerebral cortex tissue .

Challenges and Alternative Approaches

Nitro-Group Limitations

Early derivatives with nitro-substituted benzoxazolone rings (e.g., compound 18) showed superior in vitro potency (IC50 <10 nM) but were discarded due to potential nitro-group toxicity . This led to the selection of this compound, which replaces the nitro group with a fluorophenyl moiety while maintaining an IC50 of 79 nM .

Side Chain Modifications

Replacing the 4-phenylbutyl group with thiophene or shorter alkyl chains (e.g., compound 65) reduced AC inhibition by 50%, underscoring the importance of the phenylbutyl moiety for target engagement .

Comparative Analysis of Synthetic Methods

| Parameter | Batch Synthesis (Traditional) | Flow Chemistry (H-Cube) |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield (%) | 70–80 | 85–95 |

| Byproduct Formation | 10–15% | <5% |

| Scalability | Limited to 100 g | >1 kg |

Table 1: Comparison of hydrogenation methods for this compound intermediates .

Chemical Reactions Analysis

Reactivity: ARN14974 is stable under normal conditions but may undergo specific reactions.

Common Reagents and Conditions:

Scientific Research Applications

In Vitro Applications

-

Cancer Research

- Cell Lines Tested : Studies on human colon adenocarcinoma (SW403) and mouse macrophage-like (RAW 264.7) cells showed that ARN14974 inhibited acid ceramidase activity with IC50 values of 825 nM and 400 nM, respectively .

- Cytotoxicity : Treatment with this compound resulted in increased ceramide levels and decreased sphingosine levels, leading to apoptosis in cancer cells .

- Mechanistic Insights

In Vivo Applications

-

Animal Studies

- In murine models, systemic administration of this compound resulted in a significant reduction of acid ceramidase activity across multiple organs including the lungs, heart, brain, liver, and kidney. The highest inhibition was observed in lung tissue .

- The compound was well-tolerated at tested dosages, indicating its potential for therapeutic use without significant toxicity .

- Cardiovascular Research

Summary of Case Studies

Mechanism of Action

- ARN14974 inhibits acid ceramidase, leading to:

Increased Ceramide Levels: By preventing ceramide breakdown, this compound elevates cellular ceramide concentrations.

Altered Signaling: Ceramide is involved in various signaling pathways, affecting cell survival, proliferation, and stress responses.

Comparison with Similar Compounds

Key Properties :

- IC50: 79 nM (general AC inhibition) , but varies by cell type (e.g., 825 nM in SW403 human colon adenocarcinoma cells, 400 nM in Raw 264.7 murine macrophages) .

- Molecular Formula : C₂₄H₂₁FN₂O₃; Molecular Weight: 404.4 g/mol .

- Applications : Used in preclinical studies to investigate ceramide metabolism in cancer, metabolic disorders (e.g., insulin resistance), and ischemic conditions (e.g., myocardial infarction) .

ARN14974 exhibits high specificity for AC over neutral ceramidases, reducing off-target effects . Its in vivo efficacy is demonstrated in mice, where it significantly inhibits AC activity in multiple organs (e.g., lungs, liver, brain) without altering long-chain acylceramide levels .

Structural and Functional Analogues

Carmofur

- Structure : A 2,4-dioxopyrimidine-N1-carboxamide derivative.

- Mechanism: Pan-ceramidase inhibitor with nanomolar potency, but less specificity for AC compared to this compound .

- IC50 : ~10–50 nM (varies by assay conditions).

- Applications : Chemosensitizer in cancer therapy; synergizes with anti-neoplastic drugs to inhibit tumor proliferation .

- Limitations : Lower metabolic stability compared to benzoxazolone-carboxamide derivatives like this compound .

B13 (L-Cycloserine-O-palmitoyl)

- Structure : A pan-ceramidase inhibitor targeting both acid and neutral isoforms.

- Mechanism : Blocks ceramide hydrolysis broadly, increasing ceramide levels across multiple pathways .

- Applications : Used in studies of lipid metabolism and apoptosis.

- Limitations: Non-specificity leads to off-target effects, complicating mechanistic studies .

N3-Carbamoyl Uracil Derivatives

- Structure : Uracil-based compounds.

- Mechanism: AC inhibitors that normalize ceramide levels in melanoma models.

- Applications : Investigated for chemosensitization in proliferative cancers.

- Limitations : Lower systemic activity compared to this compound .

Comparative Data Table

Key Advantages of this compound

Specificity : Unlike B13 and carmofur, this compound selectively targets AC, minimizing off-target effects in lipid metabolism studies .

Stability : The benzoxazolone-carboxamide scaffold confers improved chemical and metabolic stability over pyrimidine-based inhibitors like carmofur .

Organ-Specific Activity: Shows pronounced AC inhibition in lungs, heart, and brain, making it suitable for studying tissue-specific ceramide dynamics .

Biological Activity

ARN14974 is a potent inhibitor of acid ceramidase (AC), a key enzyme involved in sphingolipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and inflammatory diseases, due to its ability to modulate ceramide levels within cells. This article reviews the biological activity of this compound, focusing on its mechanism of action, in vitro and in vivo studies, and implications for future research.

This compound functions by inhibiting acid ceramidase, leading to an accumulation of ceramide, a bioactive lipid that plays critical roles in cell signaling related to apoptosis, inflammation, and cellular senescence. The inhibition of AC activity results in altered sphingolipid metabolism, which can influence various cellular processes.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits AC activity in different cell types. Notably:

- Cell Lines Tested : Human colon adenocarcinoma SW403 cells and mouse macrophage-like Raw 264.7 cells.

- IC50 Values : The compound exhibited an IC50 of 825 nM in SW403 cells and 400 nM in Raw 264.7 cells .

- Effects on Sphingolipid Levels : Treatment with this compound resulted in increased levels of ceramide and decreased levels of sphingosine, indicating successful inhibition of AC activity .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Animal Model : Mice were administered this compound via intraperitoneal injection.

- AC Activity Reduction : Significant reductions in AC activity were observed across multiple organs, including the lungs, heart, brain, liver, and kidneys .

- Ceramide Levels : Following treatment, there was a notable increase in ceramide species, particularly those with longer fatty acyl chains .

- Dosage Tolerance : this compound was well tolerated at the tested dosages without significant adverse effects noted .

Case Study 1: Myocardial Infarction (MI) Model

A study investigated the role of this compound in a myocardial infarction model:

- Methodology : Mice were treated with this compound immediately after inducing MI.

- Findings : The inhibitor significantly reduced AC activity and increased ceramide levels within the heart tissue. This led to enhanced cell survival post-MI compared to control groups .

- Survival Rates : Mice treated with this compound showed improved survival rates 72 hours post-MI compared to those receiving control treatments .

Case Study 2: Inflammatory Response Modulation

Another study focused on the impact of this compound on inflammatory responses:

- Experimental Setup : The compound was administered to evaluate its effects on macrophage activation.

- Results : Increased ceramide levels correlated with reduced inflammatory markers, suggesting that inhibiting AC could provide therapeutic benefits in managing inflammation-related conditions .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing ARN14974 to ensure reproducibility?

Q. How can researchers verify the purity and structural integrity of this compound using current analytical techniques?

Methodological Guidance:

- Purity Analysis : Use triple-detection HPLC (UV, ELSD, CAD) to account for non-chromophoric impurities. Validate with orthogonal methods like capillary electrophoresis .

- Structural Confirmation : Combine 2D NMR (COSY, HSQC) to resolve aromatic proton overlaps. Compare spectroscopic data with synthetic intermediates to rule out byproducts .

- Batch Consistency : Implement QC/QA protocols with ≥3 independent synthesis batches. Report RSD values for retention times and peak areas .

Q. What in vitro models are recommended for initial evaluation of this compound’s inhibitory activity against acid ceramidase?

Methodological Guidance:

- Enzyme Assays : Use recombinant human acid ceramidase in pH-optimized buffers (e.g., pH 4.5 for lysosomal conditions). Measure IC50 via fluorogenic substrates (e.g., Rbm14-12) with proper negative controls .

- Cell-Based Models : Employ fibroblast lines with ceramide accumulation phenotypes. Validate target engagement via ceramide quantification (LC-MS/MS) post-treatment .

- Dose-Response Design : Test 8–10 concentrations across a 1000-fold range (e.g., 1 nM–10 µM) to capture full inhibitory curves. Triplicate runs per concentration are mandatory .

Advanced Research Questions

Q. What experimental strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Guidance:

- Pharmacokinetic Bridging : Measure systemic exposure (AUC, Cmax) in rodent models and correlate with in vitro IC50. Adjust dosing regimens to match effective in vivo concentrations .

- Tissue Distribution Studies : Use radiolabeled this compound (e.g., ¹⁴C) to assess lysosomal penetration. Compare with in vitro lysosomal uptake assays .

- Data Reconciliation : Apply Hill slope analysis to in vivo efficacy curves. If discrepancies persist, investigate off-target effects via kinome-wide profiling .

Q. How can researchers optimize the pharmacokinetic profile of this compound while maintaining its inhibitory potency?

Methodological Guidance:

- Prodrug Strategies : Modify the carboxamide group with esterase-labile moieties to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid .

- Formulation Screening : Use lipid-based nanoemulsions to improve solubility. Measure partition coefficients (LogP) and adjust excipients to balance stability and absorption .

- Metabolic Stability : Conduct microsomal incubation assays (human/rodent liver S9 fractions) to identify metabolic hotspots. Prioritize derivatives with t½ > 60 minutes .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound’s enzyme inhibition studies?

Methodological Guidance:

- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism. Report EC50, Hill coefficient, and R² values .

- Outlier Handling : Apply Grubbs’ test to exclude aberrant data points. Use bootstrapping (1000 iterations) to estimate confidence intervals for IC50 .

- Multiplicity Adjustments : For multi-arm studies (e.g., combination therapies), use Tukey-Kramer or Benjamini-Hochberg corrections to control false discovery rates .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting results in this compound’s ceramide modulation across different cell lineages?

Methodological Guidance:

- Cell-Specific Factors : Profile lysosomal pH (LysoTracker Red) and ceramidase isoforms (western blot) in discrepant cell lines. Correlate with this compound’s activity .

- Redundancy Checks : Use CRISPR knockouts of acid ceramidase to confirm on-target effects. Validate with rescue experiments (overexpression) .

- Meta-Analysis : Aggregate data from ≥5 independent labs using random-effects models. Report heterogeneity via I² statistics .

Properties

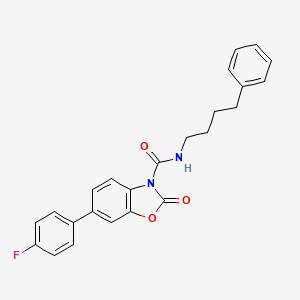

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.